molecular formula C14H18F3NO3 B2361292 (S)-tert-butyl 1-(4-(trifluoromethoxy)phenyl)ethylcarbamate CAS No. 1391394-94-7

(S)-tert-butyl 1-(4-(trifluoromethoxy)phenyl)ethylcarbamate

Cat. No. B2361292
CAS RN: 1391394-94-7
M. Wt: 305.297
InChI Key: CYXYDKSECKOTHS-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds similar to “(S)-tert-butyl 1-(4-(trifluoromethoxy)phenyl)ethylcarbamate” often involves the use of carbamates in medicinal chemistry . Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of nonbonded electrons on nitrogen into the carboxyl moiety .


Molecular Structure Analysis

The molecular structure of “(S)-tert-butyl 1-(4-(trifluoromethoxy)phenyl)ethylcarbamate” is characterized by the presence of a carbamate group and a trifluoromethoxy group attached to a phenyl ring . The trifluoromethoxy group is known for its electron-withdrawing effects and high lipophilicity .


Chemical Reactions Analysis

The trifluoromethoxylation of alkyl halides is a common reaction involving compounds with a trifluoromethoxy group . This reaction can be performed with a trifluoromethoxylation reagent under mild conditions . The trifluoromethoxylation reagent is easily prepared and thermally stable, and can release CF3O− species in the presence of a base .

Scientific Research Applications

Fluorinated Heterocycles and Drug Design

The synthesis of TFMP involves a chain heterocyclization process, resulting in a fluorinated heterocyclic system with a pyrrole ring as the central unit. Fluorinated compounds are of interest due to their unique properties, including altered lipophilicity, metabolic stability, and bioactivity. Researchers explore TFMP derivatives for drug design, especially in areas like cancer chemotherapy and antimicrobial agents .

Electrochromic Devices (ECDs)

TFMP-containing polymers have been investigated for their electrochromic properties. These materials change color in response to an applied voltage, making them useful in displays, smart windows, and optical memory devices. By incorporating TFMP moieties into conjugated polymers, researchers aim to enhance ECD performance and stability .

Biological Activity and Enzyme Inhibition

Certain derivatives of TFMP exhibit biological activity. For instance:

Kinetic Resolution and Asymmetric Synthesis

Researchers have explored the kinetic resolution of TFMP racemates using lipase-catalyzed transesterification. This process selectively converts one enantiomer into a product, enabling the preparation of optically pure TFMP derivatives. Asymmetric synthesis using TFMP-based intermediates contributes to chiral drug development .

Materials Science and Coatings

TFMP-containing compounds find applications in materials science. For instance:

Chemical Synthesis and Thiazole Incorporation

The synthesis of TFMP involves thiazole incorporation. Researchers have developed efficient methods to add the thiazole ring to TFMP, expanding the toolbox for constructing complex heterocyclic systems. Thiazole-containing compounds have diverse applications in medicinal chemistry and materials science .

Future Directions

The future directions for research on “(S)-tert-butyl 1-(4-(trifluoromethoxy)phenyl)ethylcarbamate” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. The trifluoromethoxy group, in particular, is a topic of significant interest in the field of medicinal chemistry .

properties

IUPAC Name

tert-butyl N-[(1S)-1-[4-(trifluoromethoxy)phenyl]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3NO3/c1-9(18-12(19)21-13(2,3)4)10-5-7-11(8-6-10)20-14(15,16)17/h5-9H,1-4H3,(H,18,19)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXYDKSECKOTHS-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC(F)(F)F)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)OC(F)(F)F)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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